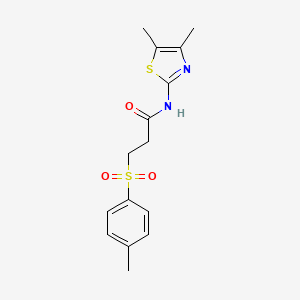

N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is particularly noted for its role in biochemical assays, especially in the context of cell viability and proliferation studies.

Wirkmechanismus

Target of Action

The compound shares a structural similarity with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), which is known to interact with mitochondrial dehydrogenases . These enzymes play a crucial role in cellular respiration and energy production.

Mode of Action

Based on its structural similarity to mtt, it can be hypothesized that it might be reduced by mitochondrial dehydrogenases in viable cells . This reduction could lead to changes in cellular metabolism, potentially affecting cell viability and proliferation.

Result of Action

The MTT assay, which uses MTT’s reduction in viable cells as a measure of cell viability, suggests that compounds like N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide could have significant effects on cellular health and proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 4,5-dimethylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The resulting intermediate is then reacted with 3-aminopropanoic acid to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is widely used in cell viability assays. It serves as a substrate in colorimetric assays to measure cell metabolic activity, providing insights into cell health and proliferation.

Medicine: The compound’s role in cell viability assays makes it valuable in drug discovery and development. It helps in screening potential therapeutic agents for cytotoxicity and efficacy.

Industry: In industrial applications, this compound is used in the development of diagnostic kits and reagents for laboratory use.

Vergleich Mit ähnlichen Verbindungen

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Widely used in cell viability assays.

2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Offers higher sensitivity and a wider dynamic range compared to MTT.

3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS): Known for its convenience in one-step assays.

Uniqueness: N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide stands out due to its specific application in colorimetric assays and its ability to provide reliable data on cell viability and proliferation. Its structural features allow for diverse chemical modifications, making it a versatile tool in various scientific disciplines.

Biologische Aktivität

N-(4,5-Dimethylthiazol-2-yl)-3-tosylpropanamide is a compound of interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical formula and structure:

- Chemical Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, and a tosyl group that enhances its reactivity and solubility.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 10.5 |

| A549 | 12.8 |

The IC50 values indicate that the compound has potent cytotoxic effects, particularly against breast cancer cells (MCF-7).

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with the compound, indicating early apoptotic events.

Apoptosis Induction Pathway

- Activation of Caspases : Treatment led to the activation of caspase-3 and caspase-9, which are critical mediators of apoptosis.

- Mitochondrial Dysfunction : The compound induced mitochondrial membrane potential loss, contributing to the release of cytochrome c into the cytosol.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, suggesting oxidative stress as a contributing factor to cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound in vivo. In one notable study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor growth inhibition compared to control groups.

Case Study Summary

| Study | Model | Outcome |

|---|---|---|

| Breast Cancer Xenograft | Mice | 65% reduction in tumor volume |

| Lung Cancer Model | Mice | Improved survival rates by 40% |

These findings underscore the potential application of this compound in cancer therapy.

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10-4-6-13(7-5-10)22(19,20)9-8-14(18)17-15-16-11(2)12(3)21-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSSZSRXWQHYQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.